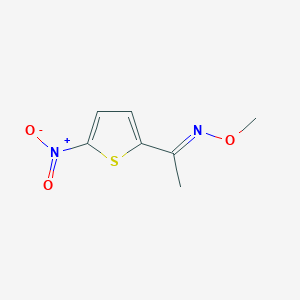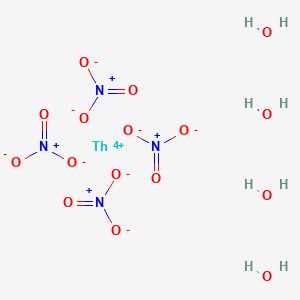
2-Acetyl-5-nitrothiophene O-methyl oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-5-nitrothiophene O-methyl oxime is an organic compound with the molecular formula C7H8N2O3S and a molecular weight of 200.21 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both acetyl and nitro functional groups, as well as an O-methyl oxime moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-nitrothiophene O-methyl oxime typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene.
Acetylation: The 5-nitrothiophene is then acetylated using acetic anhydride in the presence of a catalyst such as aluminum chloride to produce 2-acetyl-5-nitrothiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Acetyl-5-nitrothiophene O-methyl oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 2-Acetyl-5-aminothiophene O-methyl oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
科学研究应用
2-Acetyl-5-nitrothiophene O-methyl oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-Acetyl-5-nitrothiophene O-methyl oxime depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime moiety may form hydrogen bonds with target proteins, affecting their function.
相似化合物的比较
Similar Compounds
2-Acetyl-5-nitrothiophene: Lacks the O-methyl oxime group, making it less versatile in certain chemical reactions.
5-Nitrothiophene-2-carbaldehyde O-methyl oxime: Similar structure but with an aldehyde group instead of an acetyl group.
2-Acetylthiophene O-methyl oxime:
Uniqueness
2-Acetyl-5-nitrothiophene O-methyl oxime is unique due to the presence of both nitro and O-methyl oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
114774-06-0 |
|---|---|
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC 名称 |
(Z)-N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine |
InChI |
InChI=1S/C7H8N2O3S/c1-5(8-12-2)6-3-4-7(13-6)9(10)11/h3-4H,1-2H3/b8-5- |
InChI 键 |
RBEVERZOQIGERD-YVMONPNESA-N |
SMILES |
CC(=NOC)C1=CC=C(S1)[N+](=O)[O-] |
手性 SMILES |
C/C(=N/OC)/C1=CC=C(S1)[N+](=O)[O-] |
规范 SMILES |
CC(=NOC)C1=CC=C(S1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





